2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-2,5,6,7-tetrahydro-4H-indazol-4-one
Description
2-(2-Fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one is a synthetic organic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Properties
Molecular Formula |
C18H21FN2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-5,7-dihydroindazol-4-one |
InChI |
InChI=1S/C18H21FN2O/c1-4-7-15-17-13(10-18(2,3)11-16(17)22)20-21(15)14-9-6-5-8-12(14)19/h5-6,8-9H,4,7,10-11H2,1-3H3 |
InChI Key |
LYOCUMBIUVGJQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C2C(=NN1C3=CC=CC=C3F)CC(CC2=O)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-fluorobenzaldehyde with a suitable hydrazine derivative followed by cyclization can yield the desired indazole compound . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(2-Fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-(2-Fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one can be compared with other indazole derivatives, such as:
Indole derivatives: Known for their broad-spectrum biological activities.
Thiophene derivatives: Used in medicinal chemistry for their diverse pharmacological properties.
Pyridine derivatives: Commonly used in drug development for their stability and reactivity.
The uniqueness of 2-(2-fluorophenyl)-6,6-dimethyl-3-propyl-4,5,6,7-tetrahydro-2H-indazol-4-one lies in its specific structural features, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
